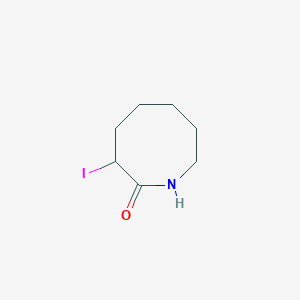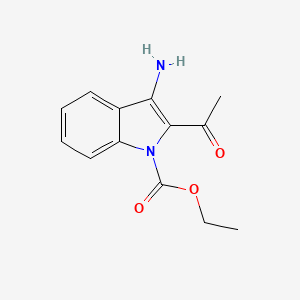
2,2'-Dimethylbenzidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dimethylbenzidine hydrochloride is an organic compound with the molecular formula C14H18ClN2. It is a derivative of benzidine, where two methyl groups are attached to the benzene rings. This compound is typically found as a light tan solid and is soluble in water, forming an acidic aqueous solution .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Dimethylbenzidine hydrochloride can be synthesized through the reduction of 2,2’-dimethylazobenzene. The reduction is typically carried out using a reducing agent such as sodium dithionite in an acidic medium. The reaction conditions involve maintaining a controlled temperature and pH to ensure the complete reduction of the azobenzene derivative to the corresponding benzidine derivative .
Industrial Production Methods
In industrial settings, the production of 2,2’-dimethylbenzidine hydrochloride involves large-scale reduction processes. The use of continuous flow reactors and automated control systems ensures consistent product quality and yield. The hydrochloride salt is then isolated through crystallization and purification steps to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dimethylbenzidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinonoid structures.
Reduction: Further reduction can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed
Oxidation: Quinonoid compounds.
Reduction: Hydrazine derivatives.
Substitution: Halogenated benzidine derivatives.
Scientific Research Applications
2,2’-Dimethylbenzidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in mutagenicity studies to understand genetic mutations.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of polymers and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism of action of 2,2’-dimethylbenzidine hydrochloride involves its interaction with cellular components. It can form reactive intermediates that interact with DNA, leading to mutations. The compound’s effects are mediated through the formation of quinonoid structures that can cause oxidative stress and damage to cellular macromolecules .
Comparison with Similar Compounds
Similar Compounds
Benzidine: The parent compound, which lacks the methyl groups.
3,3’-Dimethylbenzidine: A similar compound with methyl groups at different positions.
4,4’-Dimethylbenzidine: Another isomer with methyl groups on the para positions.
Uniqueness
2,2’-Dimethylbenzidine hydrochloride is unique due to its specific substitution pattern, which affects its reactivity and interaction with other molecules. The presence of methyl groups at the ortho positions enhances its stability and alters its electronic properties compared to other benzidine derivatives .
Properties
CAS No. |
198487-76-2 |
|---|---|
Molecular Formula |
C14H16N2.HCl C14H17ClN2 |
Molecular Weight |
248.75 g/mol |
IUPAC Name |
4-(4-amino-2-methylphenyl)-3-methylaniline;hydrochloride |
InChI |
InChI=1S/C14H16N2.ClH/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2;/h3-8H,15-16H2,1-2H3;1H |
InChI Key |
CZFJZGCNFULLBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=C(C=C(C=C2)N)C.Cl |
melting_point |
greater than 572 °F (NTP, 1992) |
physical_description |
2,2'-dimethylbenzidine hydrochloride is a light tan solid. (NTP, 1992) |
solubility |
50 to 100 mg/mL at 66 °F (NTP, 1992) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


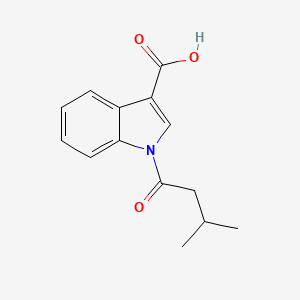

![5-Propyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11866040.png)
![4-Chloro-9-methoxy-7H-furo[3,2-g]chromen-7-one](/img/structure/B11866045.png)


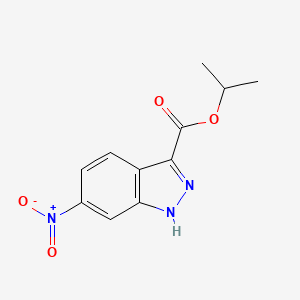
![6-(1-Oxa-7-azaspiro[4.4]nonan-3-ylamino)picolinonitrile](/img/structure/B11866062.png)
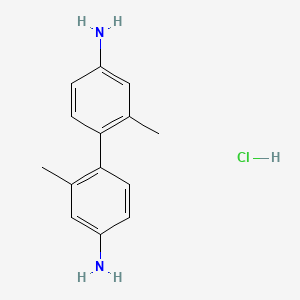
![9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B11866082.png)
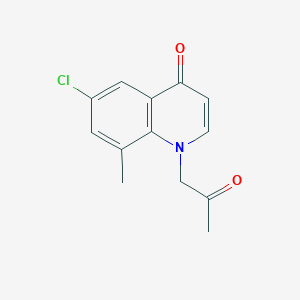
![Ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11866102.png)
